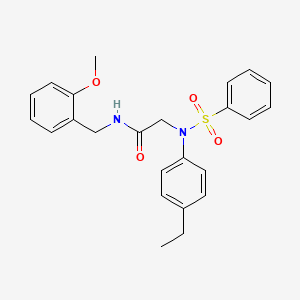![molecular formula C18H22N2O5S B3548676 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B3548676.png)
2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-N-isopropylbenzamide
描述
2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-N-isopropylbenzamide, commonly known as DASB, is a selective serotonin transporter (SERT) radioligand used in molecular imaging studies. It is a potent and specific inhibitor of SERT, which is responsible for the reuptake of serotonin from the synaptic cleft. DASB has been extensively studied for its potential applications in the diagnosis and treatment of various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder.
作用机制
DASB binds to the 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-N-isopropylbenzamide protein and inhibits the reuptake of serotonin from the synaptic cleft. This leads to an increase in the extracellular concentration of serotonin, which can then bind to serotonin receptors and exert its physiological effects. DASB is highly selective for this compound and does not interact significantly with other neurotransmitter transporters such as dopamine and norepinephrine transporters.
Biochemical and physiological effects:
DASB has been shown to have a high affinity and selectivity for this compound in vitro and in vivo. PET imaging studies with DASB have demonstrated alterations in this compound availability in various psychiatric disorders. For example, decreased this compound availability has been observed in patients with depression, while increased this compound availability has been observed in patients with obsessive-compulsive disorder. These findings suggest that this compound may play a role in the pathophysiology of these disorders.
实验室实验的优点和局限性
DASB has several advantages as a radioligand for molecular imaging studies. It has high affinity and selectivity for 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-N-isopropylbenzamide, which allows for accurate measurement of this compound availability in the brain. DASB also has a long half-life, which allows for extended imaging sessions. However, DASB has several limitations as well. It is a radioactive compound, which requires special handling and disposal procedures. DASB also has a relatively low signal-to-noise ratio, which can make it difficult to detect small changes in this compound availability.
未来方向
There are several future directions for the use of DASB in molecular imaging studies. One area of research is the investigation of the role of 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-N-isopropylbenzamide in the development and progression of Alzheimer's disease. PET imaging with DASB has shown alterations in this compound availability in patients with Alzheimer's disease, suggesting that this compound may play a role in the pathophysiology of the disease. Another area of research is the development of new this compound radioligands with improved properties such as higher affinity and selectivity, and lower radiation exposure. These new radioligands could improve the accuracy and sensitivity of molecular imaging studies of this compound in various neuropsychiatric disorders.
科学研究应用
DASB has been widely used in molecular imaging studies to investigate the role of 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-N-isopropylbenzamide in various psychiatric disorders. It is commonly used in positron emission tomography (PET) studies to measure the density and distribution of this compound in the brain. PET imaging with DASB has been used to study the alterations in this compound availability in depression, anxiety, and other neuropsychiatric disorders. DASB has also been used to investigate the effects of antidepressant drugs on this compound availability in the brain.
属性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-12(2)19-18(21)14-7-5-6-8-15(14)20-26(22,23)13-9-10-16(24-3)17(11-13)25-4/h5-12,20H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFIUOGUFLWGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B3548593.png)
![N-(2,5-dimethylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3548613.png)
![3-amino-N-(4-methoxyphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3548619.png)
![2-{[3-(4-tert-butylphenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B3548623.png)
![2,5-dichloro-N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3548625.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(5-chloro-2-methoxyphenyl)methanesulfonamide](/img/structure/B3548638.png)
![2-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3548652.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(mesityloxy)acetamide](/img/structure/B3548663.png)
![2,4-dichloro-N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3548664.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B3548669.png)
![methyl 4-{5-[(mesitylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B3548673.png)

![methyl {5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3548685.png)
![2-bromo-N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3548696.png)